1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride
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Overview
Description
1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride is a synthetic compound belonging to the benzofuran class.
Preparation Methods
Chemical Reactions Analysis
1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its interactions with biological systems, including its effects on neurotransmitter systems.
Medicine: Research has explored its potential therapeutic applications, such as its effects on mood and cognition.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride involves its interaction with monoamine transporters and receptors. It acts as a substrate-type releaser at dopamine, norepinephrine, and serotonin transporters, leading to increased levels of these neurotransmitters in the brain . The compound also interacts with 5-HT2A and 5-HT2B receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
1-(7-Methoxy-1-benzofuran-5-yl)propan-2-amine hydrochloride is structurally related to other benzofuran derivatives, such as:
5-APB (1-(benzofuran-5-yl)propan-2-amine): Known for its stimulant and entactogenic effects.
6-APB (1-(benzofuran-6-yl)propan-2-amine): Similar to 5-APB but with slight differences in its pharmacological profile.
5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine): A methylated derivative with enhanced potency
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
1-(7-methoxy-1-benzofuran-5-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8(13)5-9-6-10-3-4-15-12(10)11(7-9)14-2;/h3-4,6-8H,5,13H2,1-2H3;1H |
InChI Key |
FJHWHOVDUUXRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C2C(=C1)C=CO2)OC)N.Cl |
Origin of Product |
United States |
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